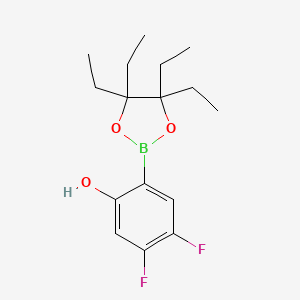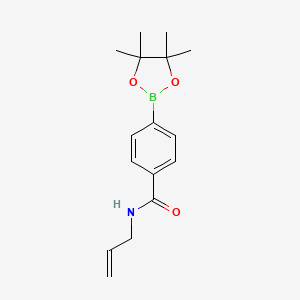
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in the Suzuki coupling reactions. The presence of fluorine atoms in the structure enhances the compound’s reactivity and stability, making it valuable in various chemical and pharmaceutical applications.
Métodos De Preparación
The synthesis of 4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves a two-step substitution reaction. The first step involves the formation of a boronic acid intermediate, which is then reacted with a fluorinated phenol derivative under specific conditions to yield the final product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Análisis De Reacciones Químicas
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions are often complex organic molecules used in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The fluorine atoms enhance the compound’s reactivity by increasing its electrophilicity, making it a valuable reagent in organic synthesis .
Comparación Con Compuestos Similares
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol can be compared with other similar compounds such as:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a boronic ester group and fluorine atoms, making it useful in similar synthetic applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar in structure but lacks the fluorine atoms, which affects its reactivity and stability.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of fluorine atoms, making it a more versatile reagent in various chemical reactions.
Propiedades
Fórmula molecular |
C16H23BF2O3 |
|---|---|
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
4,5-difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C16H23BF2O3/c1-5-15(6-2)16(7-3,8-4)22-17(21-15)11-9-12(18)13(19)10-14(11)20/h9-10,20H,5-8H2,1-4H3 |
Clave InChI |
RIGHRXCQTZKYDE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(CC)CC)(CC)CC)C2=CC(=C(C=C2O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)

![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)


![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)


